(2E)-4-(dimethylamino)-N-({imidazo[2,1-b][1,3]thiazol-3-yl}methyl)but-2-enamide
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Overview
Description
(2E)-4-(dimethylamino)-N-({imidazo[2,1-b][1,3]thiazol-3-yl}methyl)but-2-enamide is a complex organic compound that features a unique structure combining an imidazo[2,1-b][1,3]thiazole ring with a dimethylamino group and a but-2-enamide moiety. This compound is of significant interest in the fields of medicinal chemistry and synthetic organic chemistry due to its potential biological activities and versatile chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-4-(dimethylamino)-N-({imidazo[2,1-b][1,3]thiazol-3-yl}methyl)but-2-enamide typically involves multi-step organic reactions. One common approach includes the formation of the imidazo[2,1-b][1,3]thiazole core through cyclization reactions involving appropriate precursors such as 2-aminothiazoles and α-haloketones .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to achieve efficient large-scale production .
Chemical Reactions Analysis
Types of Reactions
(2E)-4-(dimethylamino)-N-({imidazo[2,1-b][1,3]thiazol-3-yl}methyl)but-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted analogs that retain the core structure of the original molecule .
Scientific Research Applications
(2E)-4-(dimethylamino)-N-({imidazo[2,1-b][1,3]thiazol-3-yl}methyl)but-2-enamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific diseases.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of (2E)-4-(dimethylamino)-N-({imidazo[2,1-b][1,3]thiazol-3-yl}methyl)but-2-enamide involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyrimidines: These compounds share a similar imidazo core structure and exhibit comparable biological activities.
Imidazo[1,2-a][1,3,5]triazines:
Uniqueness
(2E)-4-(dimethylamino)-N-({imidazo[2,1-b][1,3]thiazol-3-yl}methyl)but-2-enamide is unique due to its specific combination of functional groups and the presence of the imidazo[2,1-b][1,3]thiazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
(E)-4-(dimethylamino)-N-(imidazo[2,1-b][1,3]thiazol-3-ylmethyl)but-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4OS/c1-15(2)6-3-4-11(17)14-8-10-9-18-12-13-5-7-16(10)12/h3-5,7,9H,6,8H2,1-2H3,(H,14,17)/b4-3+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTJXJMTYPRSBHJ-ONEGZZNKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NCC1=CSC2=NC=CN12 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NCC1=CSC2=NC=CN12 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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